5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13880098
InChI: InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O
Molecular Formula: C13H19BrO2Si
Molecular Weight: 315.28 g/mol

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde

CAS No.:

Cat. No.: VC13880098

Molecular Formula: C13H19BrO2Si

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde -

Specification

Molecular Formula C13H19BrO2Si
Molecular Weight 315.28 g/mol
IUPAC Name 5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde
Standard InChI InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3
Standard InChI Key NLIPLUQJGFXFDG-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O

Introduction

Structural and Molecular Properties

Molecular Characterization

The compound features a benzaldehyde backbone substituted with a bromine atom at the 5-position and a TBDMS ether group at the 2-position. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₃H₁₉BrO₂Si
Molecular Weight315.28 g/mol
IUPAC Name5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde
CAS Registry Number861928-22-5
SMILESCC(C)(C)Si(C)OC₁=C(C=C(C=C₁)Br)C=O

The TBDMS group confers steric bulk and electronic deactivation, stabilizing the phenolic oxygen while permitting selective functionalization of the aldehyde group .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR: Aldehyde proton at δ 9.8–10.0 ppm; aromatic protons (C₃–C₆) between δ 6.6–7.5 ppm; TBDMS methyl groups at δ 0.2–0.3 ppm .

  • ¹³C NMR: Aldehyde carbon at δ 190–192 ppm; aromatic carbons (C₁–C₆) in δ 115–152 ppm; TBDMS carbons at δ 18–27 ppm .

X-ray crystallography of analogous structures confirms the orthogonal orientation of the TBDMS group relative to the aromatic plane, minimizing electronic conjugation with the aldehyde .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves sequential bromination and silylation of 2-hydroxybenzaldehyde derivatives :

  • Bromination:

    • Substrate: 2-Hydroxybenzaldehyde or its methylated analog.

    • Reagent: N-Bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, 80°C) .

    • Yield: 64–76% for monobromination at the 5-position .

  • Silylation:

    • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) with imidazole or DBU in anhydrous DMF .

    • Conditions: 0°C to room temperature, 12–24 hours.

    • Yield: >90% for TBDMS ether formation .

Example Protocol :

To 2-hydroxy-5-bromobenzaldehyde (5.0 g) in dry DMF, TBDMSCl (2.5 eq.) and DBU (3 eq.) were added at 0°C. After stirring at RT for 16 h, the mixture was extracted with Et₂O, washed with HCl (1N), and purified via silica chromatography to yield the TBDMS-protected product (99%).

Industrial Considerations

While scalable methods are proprietary, batch processes using continuous flow reactors have been proposed to enhance yield and reduce byproducts in silylation steps. Challenges include:

  • Cost: TBDMSCl accounts for >60% of raw material expenses.

  • Purification: Silica gel chromatography remains standard, though solvent-intensive.

Reactivity and Functional Group Transformations

Aldehyde Reactivity

The aldehyde group undergoes characteristic nucleophilic additions and oxidations:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄ (aq. H₂SO₄)5-Bromo-2-(TBDMS-oxy)benzoic acid
ReductionNaBH₄ (MeOH)5-Bromo-2-(TBDMS-oxy)benzyl alcohol
CondensationNH₂OH·HCl (EtOH, Δ)Oxime derivatives

Aromatic Bromine Substitution

The bromine atom participates in cross-coupling reactions:

  • Suzuki-Miyaura: Pd(PPh₃)₄, arylboronic acids, K₂CO₃ (THF/H₂O) .

  • Buchwald-Hartwig: Pd₂(dba)₃, Xantphos, amines (toluene, 110°C) .

Case Study :

In the synthesis of methyl salvianolate A, the bromide was substituted with a phosphonium salt via reaction with PPh₃ in MeCN (76% yield), enabling subsequent Wittig olefination.

TBDMS Deprotection

The silyl ether is cleaved under mild acidic or fluoride conditions:

  • HF·Pyridine (THF, 0°C): Quantitative deprotection within 1 h .

  • TBAF (THF, RT): Selective removal without affecting ester or aldehyde groups .

Applications in Organic Synthesis

Natural Product Synthesis

The compound serves as a key intermediate in the total synthesis of methyl salvianolate A, a bioactive diterpene from Salvia miltiorrhiza :

  • Wittig Reaction: Formation of α,β-unsaturated ester via phosphonium salt intermediate.

  • Diels-Alder Cyclization: Construction of the decalin core.

  • Global Deprotection: TBAF-mediated removal of TBDMS groups.

Photolabeling Probes

The aldehyde group has been functionalized with diazirine moieties for photoaffinity labeling in proteomics :

  • Diazirine Installation: Condensation with 3-(trifluoromethyl)-3H-diazirin-3-amine.

  • Biological Testing: Identified binding partners of kinase targets in Staphylococcus aureus .

Comparative Analysis with Structural Analogs

TBDMS vs. Alternative Protecting Groups

Protecting GroupDeprotection ConditionsStability to OxidationSteric Bulk
TBDMSTBAF, HF·PyridineHighModerate
AcetylNaOH (aq. MeOH)LowLow
BenzylH₂/Pd-CModerateHigh

Advantages of TBDMS:

  • Stability under Grignard, Friedel-Crafts, and Mitsunobu conditions .

  • Compatibility with orthogonal protection strategies .

Bromine Position Effects

Comparative studies of 5-bromo vs. 3-bromo isomers reveal:

  • Electronic Effects: 5-Bromo substitution deactivates the ring less (σₚ = 0.26 vs. 0.39 for 3-Br) .

  • Suzuki Coupling Rates: 5-Bromo derivatives react 2.3× faster due to reduced steric hindrance .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing bromination at C₃ in electron-rich analogs.

  • Scale-Up: Chromatography reliance increases production costs (>$1200/kg).

Emerging Applications

  • Metal-Organic Frameworks (MOFs): Aldehyde-directed assembly of luminescent Zn(II) networks .

  • Antimicrobial Hybrids: Conjugation with quinolones showing MIC₉₀ = 2.5 µg/mL against MRSA .

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